molecular formula C8H12N4O B1339644 4-Amino-6-morpholinopyrimidine CAS No. 96225-80-8

4-Amino-6-morpholinopyrimidine

Cat. No. B1339644
CAS RN: 96225-80-8
M. Wt: 180.21 g/mol
InChI Key: XQOJWZMBGGYWCA-UHFFFAOYSA-N
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Description

4-Amino-6-morpholinopyrimidine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of nitrogen and carbon atoms. The presence of the morpholine ring, a non-aromatic, six-membered heterocycle containing one oxygen atom and four carbon atoms alongside a secondary amine, suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in several studies. For instance, an improved synthesis of a potential antisenility agent, 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, was achieved by using a Vilsmeier-Haack reagent, which also protected the amino group during the synthesis process . Another study reported the synthesis of 4-amino-substituted pyrimidines by condensation reactions followed by further chemical modifications . Additionally, cross-coupling reactions using triorganoindium compounds have been employed to synthesize 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, demonstrating a versatile approach to functionalize the pyrimidine core at specific positions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with morpholine substituents, has been extensively studied. For example, two polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine were identified, with different hydrogen bonding patterns contributing to their solid-state structures . The importance of hydrogen bonding in stabilizing the molecular and supramolecular structures of pyrimidine derivatives has been highlighted, with various types of hydrogen bonds, such as N-H...O and N-H...N, playing a crucial role .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the substituents attached to the pyrimidine ring. The presence of functional groups such as amino, nitroso, and morpholino can lead to a variety of chemical reactions. For instance, the nitroso compounds exhibit polarized molecular-electronic structures, which can lead to charge-assisted hydrogen bonding and influence the compound's reactivity . The synthesis of novel pyrimidines often involves reactions such as condensation, cross-coupling, and protection/deprotection strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-6-morpholinopyrimidine derivatives are determined by their molecular structure. The planarity of the pyrimidine ring and the electronic polarization within the molecule can affect properties such as melting point, solubility, and reactivity . The presence of hydrogen bonds can lead to the formation of sheet structures in the solid state, which may influence the compound's crystalline properties . The synthesis and spectral analysis of related compounds provide insights into their physical properties, such as melting points and solubility, as well as their chemical properties, including reactivity and stability .

Scientific Research Applications

Structural Analysis and Electronic Polarization

4-Amino-6-morpholinopyrimidine derivatives exhibit significant electronic polarization within their pyrimidine components, suggesting potential applications in fields requiring precise molecular control and manipulation. The pyrimidine rings in these derivatives maintain an effectively planar structure despite high levels of substitution, and intramolecular N-H...O hydrogen bonds contribute to the stability and structural configuration of the compounds. The organic components in these structures are linked by multiple N-H...O hydrogen bonds to form sheets of varying construction, indicating potential utility in material science and molecular engineering (Orozco et al., 2008).

Antiproliferative Properties

A series of 4-methyl-6-morpholinopyrimidine derivatives has been synthesized and demonstrated potent antiproliferative activity against various human cancer cell lines. These compounds induce cancer cell apoptosis by generating reactive oxygen species and disrupting mitochondrial membrane potential, suggesting their potential as a framework for developing new anticancer therapies (Gaonkar et al., 2018).

Synthesis and Characterization

Various 4-morpholinopyrimidine derivatives have been synthesized and characterized, indicating the versatility of this compound in creating a wide range of bioactive molecules. This adaptability highlights the compound's potential in pharmaceutical and chemical research for the development of drugs and other chemical agents (Thanusu et al., 2010).

Biocorrosion Inhibition

4-Morpholinopyrimidine derivatives exhibit biocidal and corrosion inhibitor activities, suggesting their potential in industrial applications, particularly in protecting materials from biocorrosion. This property could be highly beneficial in industries where material longevity and resistance to microbial activity are crucial (Onat et al., 2016).

Safety And Hazards

The safety data sheet for 4-Amino-6-morpholinopyrimidine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOJWZMBGGYWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539202
Record name 6-(Morpholin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-morpholinopyrimidine

CAS RN

96225-80-8
Record name 6-(Morpholin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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